molecular formula C14H12N2OS2 B12508399 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one

Cat. No.: B12508399
M. Wt: 288.4 g/mol
InChI Key: FKQZHANFTHKJLJ-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one is a heterocyclic compound that features a thieno[3,2-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-3-(2,5-dimethylphenyl)thiophene with carbon disulfide and a suitable base, followed by cyclization with a formamide derivative . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as iodine (I2) to facilitate the cyclization process .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfone derivatives, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

3-(2,5-Dimethylphenyl)-2-thioxo-2,3-dihydrothieno[3,2-d]pyrimidin-4(1H)-one has several applications in scientific research:

Mechanism of Action

Properties

Molecular Formula

C14H12N2OS2

Molecular Weight

288.4 g/mol

IUPAC Name

3-(2,5-dimethylphenyl)-2-sulfanylidene-1H-thieno[3,2-d]pyrimidin-4-one

InChI

InChI=1S/C14H12N2OS2/c1-8-3-4-9(2)11(7-8)16-13(17)12-10(5-6-19-12)15-14(16)18/h3-7H,1-2H3,(H,15,18)

InChI Key

FKQZHANFTHKJLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=C(C=CS3)NC2=S

Origin of Product

United States

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